

Application Notes: Staining Collagen Fibers with Picrosirius Red (C.I. Direct Red 80)

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Compound of Interest

Compound Name: C.I. Direct red 84

Cat. No.: B1614969

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Introduction

The accurate visualization and quantification of collagen are crucial for research in tissue engineering, fibrosis, and various pathological conditions. Picrosirius Red staining, a widely adopted histological technique, offers a robust and specific method for identifying collagen fibers in tissue sections. This method utilizes Sirius Red (C.I. Direct Red 80), a strong anionic dye, which binds to the cationic groups of collagen molecules. The elongated dye molecules align with the parallel orientation of collagen fibers, significantly enhancing their natural birefringence. When viewed under polarized light, this enhanced birefringence allows for the differentiation of collagen types based on fiber thickness and organization, with thicker Type I collagen fibers appearing yellow to red, and thinner Type III collagen fibers appearing green.

Note on Dye Selection: The Colour Index (C.I.) number for the dye used in the Picrosirius Red technique is Direct Red 80 (C.I. 35780), also known as Sirius Red F3B. The user-specified **C.I. Direct Red 84** (C.I. 35760), also known as Sirius Brown 3RL, is primarily used as a dye for cotton fabrics and is not documented for collagen staining in the scientific literature.^[1] For accurate and reproducible results in collagen analysis, the use of C.I. Direct Red 80 is essential.

Principle of the Method

The Picrosirius Red staining method is a qualitative and quantitative technique for the detection of collagen in tissue sections. The method is based on the selective binding of the polyanionic dye, Sirius Red, to the basic amino acid residues of collagen. The acidic environment provided by the picric acid solution enhances the specificity of this binding. Under bright-field microscopy, collagen fibers appear red. However, the true power of this technique is revealed under polarized light microscopy, where the organized alignment of the dye molecules with the collagen fibers results in intense birefringence, allowing for the visualization and quantification of different collagen fiber types.

Key Applications

- **Fibrosis Assessment:** Quantifying the extent of collagen deposition in fibrotic tissues of organs such as the liver, kidney, and lung.
- **Cancer Research:** Analyzing the tumor microenvironment and the role of the extracellular matrix in tumor progression.[2]
- **Connective Tissue Disorders:** Studying the changes in collagen architecture in various connective tissue diseases.
- **Wound Healing:** Evaluating the process of tissue repair and the formation of scar tissue.
- **Biomaterial and Tissue Engineering:** Assessing the integration and remodeling of collagen-based scaffolds.

Experimental Protocols

Preparation of Reagents

A comprehensive list of reagents and their preparation is provided in the table below.

Reagent	Composition	Preparation Instructions	Storage & Stability
Picrosirius Red Staining Solution	0.1% (w/v) Sirius Red (Direct Red 80, C.I. 35780) in Saturated Aqueous Picric Acid (approx. 1.2%)	Dissolve 0.5 g of Sirius Red F3B in 500 mL of saturated aqueous picric acid. Stir until fully dissolved. The solution can be used multiple times.	Store at room temperature for at least 3 years.
Acidified Water	0.5% (v/v) Glacial Acetic Acid in Distilled Water	Add 5 mL of glacial acetic acid to 1 L of distilled or tap water.	Store at room temperature.
Weigert's Iron Hematoxylin (for optional nuclear counterstain)	Solution A: Hematoxylin, 1% in absolute ethanol. Solution B: 29% Aqueous Ferric Chloride, Distilled Water, Concentrated HCl.	Mix equal parts of Solution A and Solution B immediately before use.	Working solution is stable for up to 2 weeks. [3]

Staining Protocol for Paraffin-Embedded Sections

This protocol outlines the steps for staining 5 µm thick paraffin-embedded tissue sections.

Step	Procedure	Time
1. Deparaffinization and Rehydration	Immerse slides in two changes of xylene.	5 minutes each
Rehydrate through graded ethanol: 100% (2 changes), 95%, 70%, 50%.	2 minutes each	
Rinse in running tap water.	5 minutes	
2. Nuclear Counterstaining (Optional)	Stain with Weigert's Iron Hematoxylin.	8-10 minutes ^[3]
Wash in running tap water.	10 minutes	
3. Picrosirius Red Staining	Immerse slides in Picrosirius Red solution.	60 minutes
4. Washing	Wash in two changes of acidified water.	10 dips each ^[3] or quick rinse
5. Dehydration and Mounting	Dehydrate rapidly through three changes of 100% ethanol.	Quick dips
Clear in two changes of xylene.	5 minutes each	
Mount with a resinous mounting medium.	-	

Data Presentation

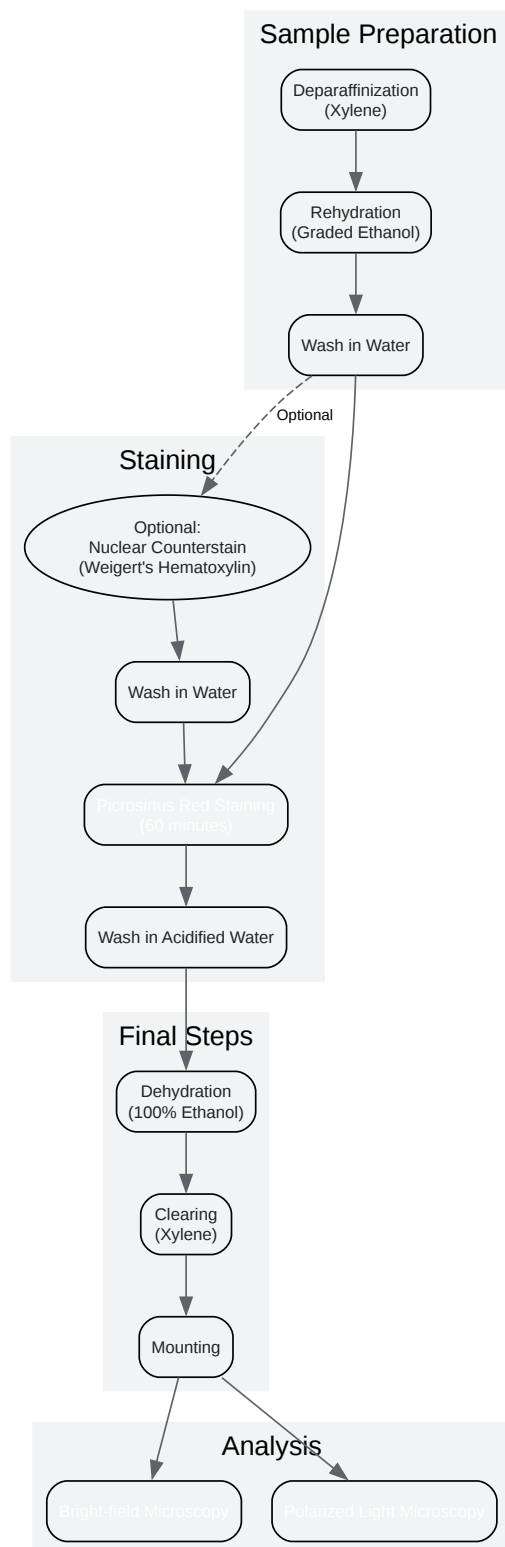
Expected Results

Microscopic Method	Feature	Expected Color
Bright-field Microscopy	Collagen Fibers	Red
Muscle Fibers	Yellow	Yellow-Orange to Red Birefringence
Cytoplasm	Yellow	
Nuclei (if counterstained)	Black/Dark Blue	
Polarized Light Microscopy	Type I Collagen (Thick Fibers)	Yellow-Orange to Red Birefringence
Type III Collagen (Thin Fibers/Reticular Fibers)	Green Birefringence	

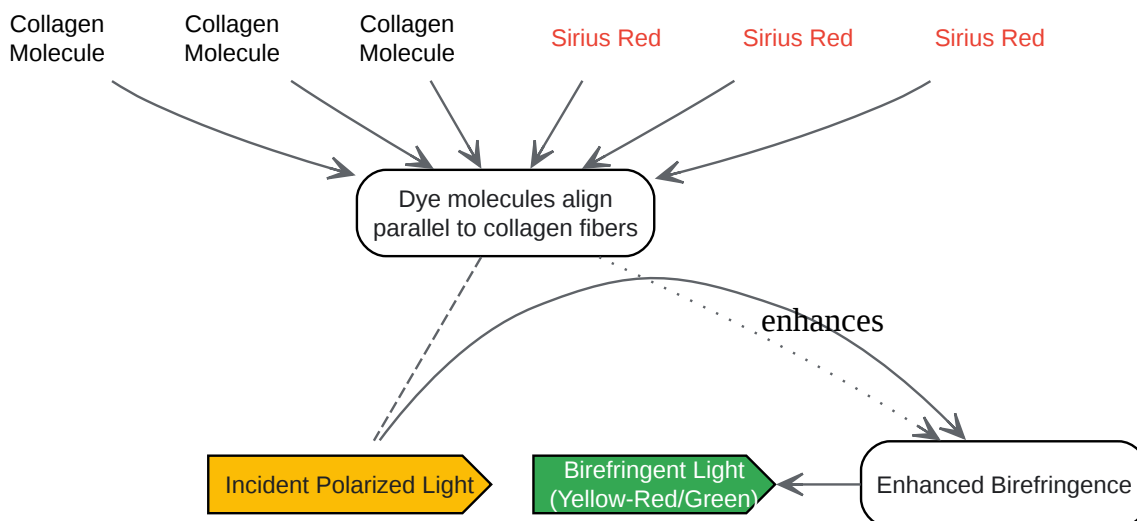
Visual Representations

Experimental Workflow

Picrosirius Red Staining Workflow



Mechanism of Birefringence Enhancement



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References

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